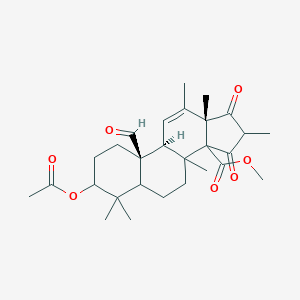

Andrastin A

准备方法

化学反应分析

反应类型: 安德拉斯汀 A 经历各种化学反应,包括氧化、还原和取代 .

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所针对的特定官能团。 例如,安德拉斯汀 A 中醛基的氧化可以生成羧酸 .

科学研究应用

Antitumoral Properties

Andrastin A has been identified as a promising candidate in cancer therapy due to its ability to inhibit farnesyltransferase activity, which is crucial for the activation of oncogenic Ras proteins. The inhibition of this enzyme disrupts the signaling pathways that promote tumor growth and survival.

- Mechanism of Action : The compound promotes the intracellular accumulation of anticancer agents within tumor cells, enhancing their efficacy against malignancies .

- Research Findings : Studies have demonstrated that this compound can significantly reduce cell proliferation in various cancer cell lines, including breast and colon cancer cells .

Biosynthesis and Genetic Insights

Research into the biosynthetic pathway of this compound has revealed a complex gene cluster responsible for its production in P. roqueforti. The identification and characterization of these genes provide insight into how this compound is synthesized and opens avenues for biotechnological applications.

- Gene Cluster : The adr gene cluster consists of ten genes (adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK) that are essential for the biosynthesis of this compound .

- Experimental Reconstitution : Researchers have successfully reconstituted the biosynthetic pathway in heterologous systems like Aspergillus oryzae, demonstrating the potential for engineered strains to produce higher yields of this compound .

Industrial Applications

Given its biological properties, this compound holds potential for various industrial applications:

- Food Industry : The production of this compound by P. roqueforti during cheese ripening suggests its role as a flavor compound or preservative .

- Pharmaceutical Development : Its cytotoxic effects against tumor cells make it an attractive candidate for drug development. Ongoing studies aim to optimize extraction and synthesis methods to enhance yield and efficacy .

Case Studies and Research Findings

Several case studies highlight the significance of this compound in scientific research:

| Study Reference | Focus | Findings |

|---|---|---|

| Uchida et al., 1996 | Antitumor Activity | Demonstrated inhibition of farnesyltransferase activity in cancer cells. |

| Matsuda et al., 2013 | Biosynthesis | Identified key genes involved in the biosynthetic pathway of this compound. |

| Liu et al., 2021 | Cytotoxicity | Evaluated new derivatives of this compound for their cytotoxic effects on human tumor cell lines. |

作用机制

相似化合物的比较

Andrastin B: Similar in structure but differs in the oxidation state of specific functional groups.

Barceloneic Acid: Another farnesyltransferase inhibitor with a different core structure.

Citreohybridones: Compounds with similar biosynthetic origins but distinct structural features.

Uniqueness: Andrastin A stands out due to its unique tetracyclic skeleton and potent inhibitory activity against protein farnesyltransferase . Its ability to be produced both synthetically and biosynthetically adds to its versatility and potential for large-scale production .

生物活性

Andrastin A, a meroterpenoid compound produced by the fungus Penicillium roqueforti, has garnered attention for its diverse biological activities, particularly its potential as an antitumoral agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and implications in various fields such as oncology and agriculture.

1. Chemical Structure and Biosynthesis

This compound is characterized by a complex structure that includes an α,14β-androstane skeleton. The biosynthetic pathway involves multiple genes, primarily located within the adr gene cluster identified in P. roqueforti and P. chrysogenum. Key genes include:

- adrA : Cytochrome P450 monooxygenase

- adrD : Polyketide synthase

- adrC : Major facilitator superfamily transporter

RNA-mediated gene silencing studies have confirmed that all ten genes within this cluster are essential for the production of this compound, with specific roles in the biosynthetic pathway being elucidated through experimental approaches .

2.1 Antitumoral Properties

This compound has shown promising antitumoral activity against various cancer cell lines. In vitro studies indicate that it inhibits farnesyltransferase activity, which is crucial in the post-translational modification of proteins involved in cell signaling pathways associated with cancer progression .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 82.61 | |

| HCT116 (Colon) | 78.63 | |

| SW480 (Colon) | 95.54 | |

| Cisplatin (Control) | 14.91 |

The IC50 values indicate that while this compound exhibits cytotoxic effects, it is less potent than cisplatin, a standard chemotherapeutic agent.

2.2 Antibacterial and Antifungal Activity

In addition to its antitumor effects, this compound has demonstrated antibacterial properties against various pathogens. Studies have reported its effectiveness in inhibiting bacterial growth, making it a candidate for further investigation as an antimicrobial agent .

3. Toxicological Studies

Despite its beneficial properties, this compound's toxicological profile requires careful consideration. It has been associated with acute toxic syndromes in livestock consuming contaminated silage, highlighting the need for further research into its safety and potential adverse effects when ingested .

Table 2: Toxicological Effects Observed in Animal Studies

| Study Type | Observations | Reference |

|---|---|---|

| Inhalation Study | Highly toxic to mice | |

| Livestock Feeding | Acute toxicity observed |

4.1 Agricultural Implications

The production of this compound by Penicillium roqueforti raises concerns regarding food safety and livestock health due to its presence in silage. Understanding its biosynthesis and potential impacts can aid in managing fungal contamination in agricultural settings.

4.2 Pharmaceutical Development

The antitumoral properties of this compound position it as a candidate for drug development in oncology. Ongoing research aims to optimize its efficacy and reduce toxicity through structural modifications and formulation strategies.

属性

IUPAC Name |

methyl (3S,5R,8S,9R,10S,13R,14R)-3-acetyloxy-10-formyl-4,4,8,12,13,16-hexamethyl-15,17-dioxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-15-13-19-25(6,28(23(33)34-8)22(32)16(2)21(31)26(15,28)7)11-9-18-24(4,5)20(35-17(3)30)10-12-27(18,19)14-29/h13-14,16,18-20H,9-12H2,1-8H3/t16?,18-,19-,20+,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBXNADBNJGZRK-GJEDHNSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C2(C(=CC3C(C2(C1=O)C(=O)OC)(CCC4C3(CCC(C4(C)C)OC(=O)C)C=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)[C@@]2(C(=C[C@@H]3[C@@]([C@@]2(C1=O)C(=O)OC)(CC[C@H]4[C@]3(CC[C@@H](C4(C)C)OC(=O)C)C=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938482 | |

| Record name | Andrastin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174232-42-9 | |

| Record name | Andrastin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174232-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Andrastin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Andrastin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Andrastin A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL8DJU4GFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Andrastin A?

A1: this compound is a secondary metabolite produced by certain fungal species, notably Penicillium roqueforti [, , , , ], a fungus used in blue cheese production. It has also been found in other Penicillium species, such as P. chrysogenum [], P. albocoremium [], and P. vulpinum [].

Q2: How is this compound biosynthesized?

A2: this compound biosynthesis involves a complex pathway utilizing polyketide and terpenoid precursors. The pathway includes enzymes like polyketide synthase (PKS), prenyltransferase (PT), flavin-dependent monooxygenase (FMO), and a unique transmembrane terpene cyclase (CYC) named AdrI [, ].

Q3: Can this compound production be enhanced?

A3: Research suggests that fermentation conditions significantly influence this compound production. Submerged fermentation (SmF) of Penicillium expansum yielded higher levels of this compound compared to solid-state fermentation (SSF) []. Further research into manipulating fermentation parameters could optimize production yields.

Q4: Does the genetic background of Penicillium roqueforti impact this compound production?

A4: Yes, different Penicillium roqueforti strains exhibit variations in this compound production. Studies have shown that cheese-making strains, especially the Roquefort population, tend to produce lower quantities of this compound compared to strains isolated from other environments []. This difference may be attributed to selective pressures during domestication.

Q5: What is the role of the adr gene cluster in this compound production?

A5: The adr gene cluster in Penicillium roqueforti is directly responsible for this compound biosynthesis [, ]. This cluster contains ten genes ( adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK) all essential for the production of this compound [].

Q6: What is the primary known bioactivity of this compound?

A6: this compound is a potent inhibitor of protein farnesyltransferase (PFTase) [, ]. PFTase is an enzyme crucial for post-translational modification of proteins involved in cell signaling and growth.

Q7: How does this compound interact with PFTase?

A7: While the precise binding mechanism remains to be fully elucidated, this compound is believed to compete with farnesyl pyrophosphate, a substrate of PFTase, thereby disrupting the farnesylation process [].

Q8: How does this compound impact multidrug resistance in cancer cells?

A9: this compound has demonstrated the ability to enhance the accumulation of anticancer drugs like vincristine in drug-resistant cancer cells []. This effect is attributed to its interaction with P-glycoprotein, a membrane protein responsible for pumping drugs out of cells, thus reducing drug efficacy. By inhibiting P-glycoprotein, this compound could potentially help overcome multidrug resistance.

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C23H30O5, and its molecular weight is 386.48 g/mol.

Q10: What spectroscopic techniques are used to characterize this compound?

A11: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is crucial for elucidating the structure of this compound [, ]. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, providing further structural information [, ]. Electronic circular dichroism (ECD) spectroscopy, coupled with computational calculations, helps determine the absolute configuration of chiral centers within the molecule [, ].

Q11: Are there any structural features unique to this compound and its derivatives?

A12: this compound possesses a distinctive 6/6/5-fused tricyclic core structure. Some derivatives, like those found in Penicillium sp. SCSIO 41512, exhibit unprecedented rearranged skeletons, such as fused 6/5/6/6/7 and 6/5/6/6/4 polycyclic systems []. The presence of specific functional groups, like the C-2 acetoxy group in oxthis compound, significantly impacts the molecule's biological activity [].

Q12: What synthetic approaches have been explored for this compound and its derivatives?

A13: Total synthesis of Andrastin derivatives has been achieved using various strategies, including Diels-Alder reactions to construct the core ring system, and radical-based rearrangements to mimic biosynthetic transformations []. These synthetic efforts not only confirm the structures of these complex molecules but also provide access to analogs for further biological evaluation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。